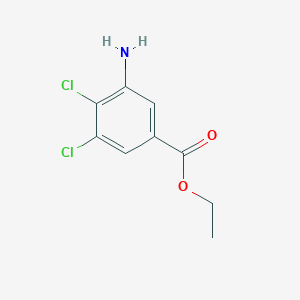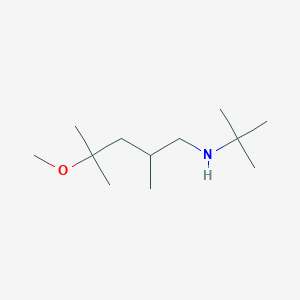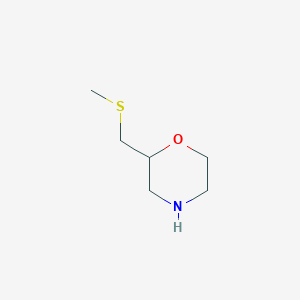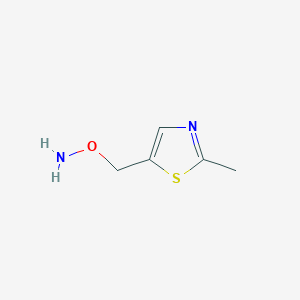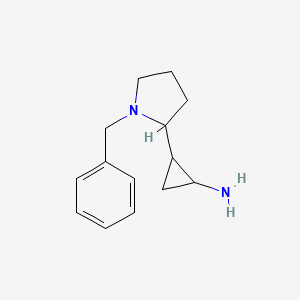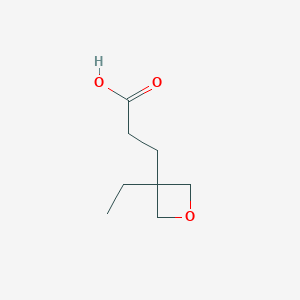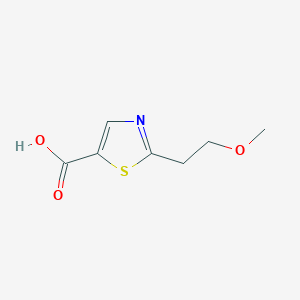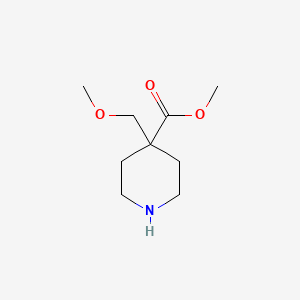![molecular formula C10H19N B13532113 2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)
2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bicyclo[221]heptan-2-yl)-N-methylethan-1-amine is a compound characterized by a bicyclic structure, specifically a norbornane framework, with an amine group attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine typically involves the following steps:
Formation of the Norbornane Framework: The norbornane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as ethylene.
Introduction of the Amine Group: The norbornane derivative is then subjected to a series of reactions to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can undergo substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of base or acid catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Substituted amines, amides.
Aplicaciones Científicas De Investigación
2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . Specific pathways may include neurotransmitter modulation and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: An unsaturated derivative of norbornane with a double bond.
Norbornadiene: Contains two double bonds within the bicyclic framework.
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine is unique due to the presence of the amine group attached to the ethyl chain, which imparts distinct chemical reactivity and biological activity compared to other norbornane derivatives .
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
2-(2-bicyclo[2.2.1]heptanyl)-N-methylethanamine |
InChI |
InChI=1S/C10H19N/c1-11-5-4-10-7-8-2-3-9(10)6-8/h8-11H,2-7H2,1H3 |
Clave InChI |
OHAFZHIECNNQAT-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


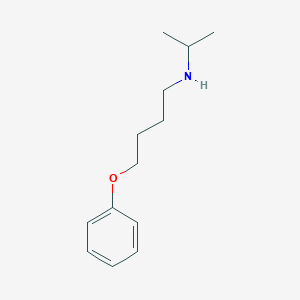

![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)


